1-(3-Bromo-5-methoxybenzyl)piperidine
Description
1-(3-Bromo-5-methoxybenzyl)piperidine is a piperidine derivative characterized by a benzyl substituent bearing bromine and methoxy groups at the 3- and 5-positions, respectively. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 284.20 g/mol and a CAS number of 1200131-21-0 .
Properties
IUPAC Name |
1-[(3-bromo-5-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-8-11(7-12(14)9-13)10-15-5-3-2-4-6-15/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQUTBCZRXJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methoxybenzyl)piperidine can be synthesized through a multi-step process involving the reaction of 3-bromo-5-methoxybenzaldehyde with piperidine. The reaction typically involves the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. The reaction mixture is stirred at low temperatures and then allowed to warm to ambient temperature before being quenched with water and extracted with an organic solvent .
Industrial Production Methods: While specific industrial production methods for 1-(3-Bromo-5-methoxybenzyl)piperidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position of the aromatic ring undergoes nucleophilic substitution under specific conditions. For example:
-
Reaction with morpholine derivatives (Scheme 3 in ):
At −45°C in DMF with K₂CO₃, the bromine is selectively replaced by nucleophiles like p-methoxybenzylthiol, forming substituted intermediates (e.g., 21 in ). Subsequent oxidative cyclization at 0°C yields heterocyclic products.
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-Methoxybenzylthiol | K₂CO₃, DMF, −45°C | 3-Substituted intermediate | 63% | |
| Morpholine | EtOH, reflux | Piperidine-substituted derivative | 57–71% |
Suzuki–Miyaura Cross-Coupling
Though not directly reported for this compound, analogous brominated arylpiperidines participate in palladium-catalyzed cross-couplings. For instance:
-
Coupling with arylboronic acids (Scheme 4 in ):
Using XPhos Pd G3 and Cs₂CO₃ in dioxane/H₂O at 80°C, bromine is replaced by aryl groups (e.g., 3,4-dimethoxyphenyl).
| Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 80°C | 89–100% |
Functionalization of the Piperidine Ring
The piperidine nitrogen can undergo alkylation or acylation:
-
Reductive amination (Scheme 3 in ):
Ethyl 3-bromopropionate reacts with the piperidine nitrogen in ethanol under reflux with K₂CO₃ to form ester-functionalized derivatives (e.g., 11 in , 66% yield). -
Acylation (Table 1 in ):
Reaction with trifluoromethylpyridine thioethers produces amides, enhancing binding affinity in enzyme inhibitors (IC₅₀ = 2.5 nM for compound 13 in ).
Deprotection of Methoxy Group
The methoxy group at the 5-position can be cleaved using BBr₃ (Scheme 2 in ):
-
BBr₃-mediated demethylation converts the methoxy group to a hydroxyl group, critical for generating phenolic intermediates in drug discovery.
Radical Reactions
While not explicitly documented for this compound, structurally similar brominated piperidines undergo radical-mediated cyclizations:
-
Tin hydride/AIBN-mediated rearrangements (Scheme 2 in ):
Tri-n-butyltin hydride and AIBN generate aziridinylcarbinyl radicals, enabling 5-exo-trig cyclizations to form piperidine derivatives (e.g., 14 in ).
Key Structural Insights
-
The bromine atom enables diversification via cross-coupling or substitution.
-
The piperidine ring facilitates interactions with biological targets through hydrogen bonding or hydrophobic effects.
-
The methoxy group balances solubility and reactivity, serving as a temporary protecting group.
Scientific Research Applications
Scientific Research Applications
1-(3-Bromo-5-methoxybenzyl)piperidine has several notable applications across various scientific domains:
Medicinal Chemistry
This compound is explored for its potential therapeutic properties, particularly as a precursor for developing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific receptors.
Case Study:
A study investigated the compound's efficacy as a dopamine receptor antagonist, suggesting its potential in treating neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical Probes
The compound serves as a biochemical probe to study cellular processes. Its interaction with specific enzymes or receptors can help elucidate mechanisms of action for various biological pathways.
Example:
Research has shown that 1-(3-Bromo-5-methoxybenzyl)piperidine can inhibit certain kinases involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapies.
Synthetic Chemistry
In synthetic organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique functional groups enable the formation of diverse derivatives through various chemical reactions.
Data Table: Synthesis Applications
| Application Area | Description | Example Reactions |
|---|---|---|
| Medicinal Chemistry | Drug development precursor | Modification to enhance receptor binding |
| Biochemical Probes | Study of enzyme interactions | Inhibition assays with kinases |
| Synthetic Chemistry | Building block for complex molecules | Substitution reactions to form derivatives |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Halogen Substitution
The compound’s structural analogs differ in substituent positions or halogen atoms. Key examples include:
Key Observations :
- Halogen substitution : Replacing methoxy with fluorine (e.g., in 1-(3-Bromo-5-fluorophenyl)piperidine) increases lipophilicity, which may improve blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Functional Group Variations
Modifications to the benzyl group or piperidine ring alter pharmacological and physicochemical properties:
Key Observations :
- Benzoyl vs.
- Hydroxyl substitution : Replacing bromine with a hydroxyl group (as in α-glucosidase inhibitors) highlights the critical role of halogen atoms in modulating enzyme inhibition .
Pharmacological Profiles of Piperidine Derivatives
Piperidine-containing compounds exhibit diverse biological activities depending on substituents:
Key Observations :
- PCP analogs : The target compound lacks the phenylcyclohexyl group critical for NMDA receptor binding, suggesting divergent pharmacological effects .
- Analgesic derivatives : Methoxy-substituted tetralyl-piperidine compounds (e.g., PCP-OCH₃-tetralyl) show that aromatic substituents dictate analgesic potency .
Biological Activity
Enzyme Inhibition
1-(3-Bromo-5-methoxybenzyl)piperidine has demonstrated significant enzyme inhibitory properties, particularly against cholinesterases and monoamine oxidases.
Cholinesterase Inhibition
Studies have shown that this compound exhibits potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The presence of the N-benzyl moiety appears to be crucial for its cholinesterase inhibition properties .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.52 ± 0.03 |
| BuChE | 0.78 ± 0.05 |
Monoamine Oxidase B Inhibition
The compound also shows promising inhibitory activity against monoamine oxidase B (MAO-B) . The terminal alkyne group, present in similar structures, has been found to be essential for efficient MAO-B inhibition.
Anticancer Activity
1-(3-Bromo-5-methoxybenzyl)piperidine and its analogs have been investigated for potential anticancer properties. While specific data for this exact compound is limited, structurally similar compounds have shown promising results.
A study on related compounds demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells . The "escape from flatland" approach, which suggests that more saturated and three-dimensional structures interact better with protein binding sites, has been applied in the development of these anticancer agents .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases and monoamine oxidases suggests potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD).
Case Study: Alzheimer's Disease Model
In a preclinical study using an AD mouse model, a structurally similar compound showed:
- Reduction in amyloid-β plaques
- Improvement in cognitive function
- Decrease in neuroinflammation
While these results are not directly from 1-(3-Bromo-5-methoxybenzyl)piperidine, they indicate the potential of this class of compounds in neurodegenerative disease treatment .
Anti-inflammatory Activity
Some piperidine derivatives have demonstrated anti-inflammatory effects comparable to indomethacin, a widely used non-steroidal anti-inflammatory drug . While specific data for 1-(3-Bromo-5-methoxybenzyl)piperidine is not available, the structural similarity suggests potential anti-inflammatory activity.
| Compound | ED50 (μM) |
|---|---|
| Indomethacin | 9.17 |
| Piperidine derivatives | 8.23 - 11.60 |
Melanocortin Receptor Agonism
Piperidine derivatives have been investigated as melanocortin receptor agonists, with potential applications in treating obesity, diabetes, and sexual dysfunction . While 1-(3-Bromo-5-methoxybenzyl)piperidine has not been specifically studied for this activity, its structural features align with compounds that have shown promise in this area.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromo-5-methoxybenzyl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via tandem Michael addition–elimination reactions using brominated furanone precursors and piperidine derivatives. For example, potassium fluoride-mediated reactions with 3,4-dibromo-5-methoxyfuran-2(5H)-one and 4-methylpiperidine have been reported to yield structurally related brominated piperidine derivatives . Key variables include solvent polarity, temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Lower yields (<50%) are often linked to incomplete elimination steps, necessitating purification via column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers handle and store 1-(3-Bromo-5-methoxybenzyl)piperidine to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and light. Storage at –20°C in amber vials under inert gas (e.g., argon) is recommended. Evidence from similar brominated piperidines indicates decomposition risks at room temperature, with NMR-detectable impurities arising after 72 hours if improperly stored . Use vacuum-sealed containers for long-term storage and conduct periodic purity checks via HPLC (C18 columns, acetonitrile/water mobile phase).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR) and the benzyl-proton resonances (δ ~3.5–4.0 ppm). The bromine atom induces deshielding in adjacent carbons (δ ~110–130 ppm in 13C NMR) .
- MS (ESI+) : Expect [M+H]+ peaks at m/z 300–310, with isotopic patterns confirming bromine presence .
- X-ray crystallography : For structural confirmation, single-crystal diffraction can reveal intermolecular interactions (e.g., C–H⋯O/Br), as observed in related brominated piperidines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for brominated piperidine derivatives?
- Methodological Answer : Contradictions often arise from unoptimized reaction parameters or impurity profiles. Systematic factorial design (e.g., 2k-p designs) can isolate critical variables like catalyst loading or reaction time . For example, a 3-factor design (temperature, solvent, stoichiometry) with ANOVA analysis can identify interactions affecting yield. Replicate experiments and cross-validate with independent techniques (e.g., TLC vs. HPLC purity assays) .
Q. What computational methods are suitable for predicting the reactivity of 1-(3-Bromo-5-methoxybenzyl)piperidine in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for SN2 reactions at the benzyl-bromine site. Basis sets (e.g., B3LYP/6-31G*) can predict activation energies and regioselectivity .
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize charged intermediates, accelerating substitution rates .
Q. How can crystallography data inform the design of derivatives with enhanced biological activity?
- Methodological Answer : Analyze X-ray structures to identify pharmacophoric features. For instance, weak C–H⋯Br interactions in the crystal lattice of related compounds suggest bromine’s role in target binding . Modify the methoxy group’s position or introduce electron-withdrawing substituents (e.g., nitro groups) to enhance π-stacking or hydrogen-bonding potential. Validate via molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .
Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Start with low concentrations (1–10 µM) and use MTT assays to determine IC50 values. Compare with structurally similar compounds to assess SAR-driven toxicity .
- Metabolic Stability Tests : Incubate with liver microsomes (human or rodent) to evaluate CYP450-mediated degradation. LC-MS/MS can quantify metabolite formation (e.g., demethylated or debrominated products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
